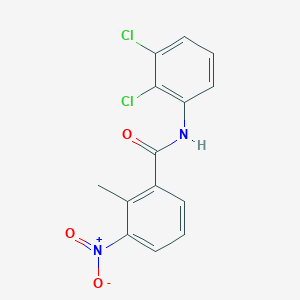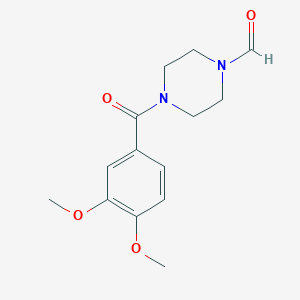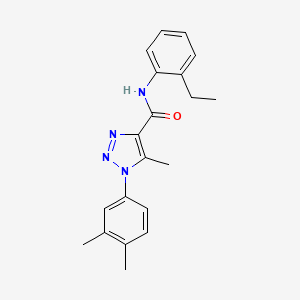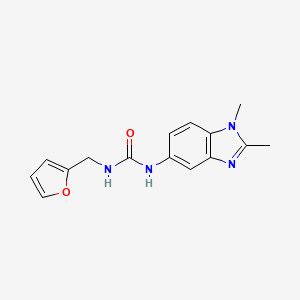
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is also known as CP 55,940 and is used in scientific research to understand the effects of cannabinoids on the human body. The compound was first synthesized in the mid-1990s and has since become an important tool for researchers studying the endocannabinoid system.
Wirkmechanismus
CP 55,940 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are primarily located in the brain and immune system, respectively. When it binds to these receptors, it can activate or inhibit various signaling pathways, leading to a range of physiological effects.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been found to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of a range of conditions, including chronic pain, multiple sclerosis, and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP 55,940 for lab experiments is that it is a highly potent and selective agonist of the CB1 receptor, making it a useful tool for studying the effects of cannabinoids on this receptor. However, its potency can also be a limitation, as it can be difficult to control the dosage and avoid unwanted side effects in animal models.
Zukünftige Richtungen
There are many potential future directions for research on CP 55,940 and other synthetic cannabinoids. One area of interest is the development of new compounds that can selectively target specific receptors in the endocannabinoid system, allowing for more precise control of physiological effects. Another area of interest is the use of synthetic cannabinoids in combination with other drugs or therapies to enhance their effectiveness. Overall, CP 55,940 and other synthetic cannabinoids have the potential to provide valuable insights into the complex workings of the endocannabinoid system and its role in health and disease.
Synthesemethoden
The synthesis of CP 55,940 involves several steps, starting with the reaction of cyclopentylmagnesium bromide with 2-methoxy-5-methylbenzaldehyde to form a Grignard reagent. This is then reacted with N-(tert-butoxycarbonyl)-L-prolyl chloride to form the intermediate, which is then deprotected with trifluoroacetic acid to give the final product.
Wissenschaftliche Forschungsanwendungen
CP 55,940 is used in scientific research to study the endocannabinoid system, which is a complex network of receptors and neurotransmitters that play a role in regulating many physiological processes, including pain, appetite, and mood. The compound is often used as a reference standard in experiments that aim to understand the effects of cannabinoids on the body.
Eigenschaften
IUPAC Name |
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-7-9-15(19-2)14(11-12)17-16(18)10-8-13-5-3-4-6-13/h7,9,11,13H,3-6,8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWKNFHNKCKFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-(2-methoxy-5-methylphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
![3-[(4-fluorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5722892.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)
![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)




![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)